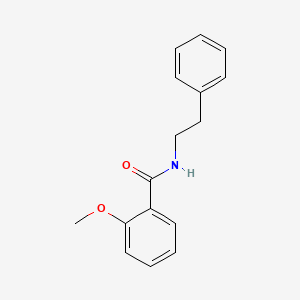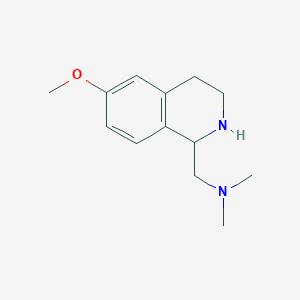
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The tetrahydroisoquinoline is subjected to N-methylation using formaldehyde and formic acid to introduce the N,N-dimethyl group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
科学研究应用
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors and enzymes involved in neuroprotection.
Pathways: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its neuroprotective effects.
相似化合物的比较
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different substituents.
Uniqueness
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and N,N-dimethyl substitution make it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H20N2O/c1-15(2)9-13-12-5-4-11(16-3)8-10(12)6-7-14-13/h4-5,8,13-14H,6-7,9H2,1-3H3 |
InChI 键 |
APVVJXRURDLQPA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1C2=C(CCN1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


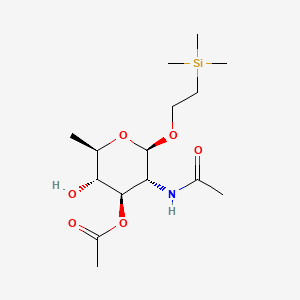
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
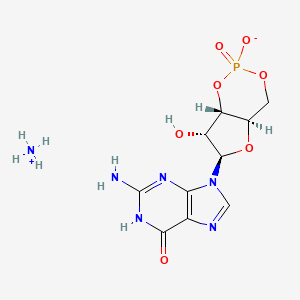
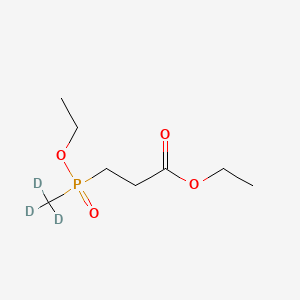
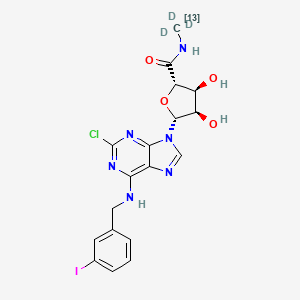
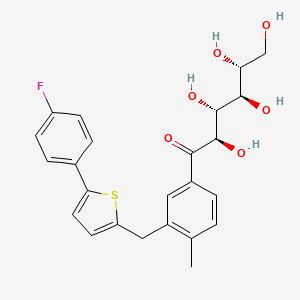
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)

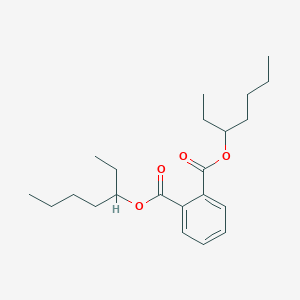
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
